molecular formula C21H23N3O3 B271952 2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine

Cat. No. B271952
M. Wt: 365.4 g/mol
InChI Key: DUMJMWFUBDXUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine, commonly known as DMPEA-BZ, is a novel compound that has been of interest to the scientific community due to its potential for various applications in the field of pharmacology. DMPEA-BZ is a member of the phenethylamine class of compounds and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

DMPEA-BZ has been the subject of several scientific studies due to its potential for various applications in the field of pharmacology. Some of the research applications of DMPEA-BZ include its use as a potential antidepressant, anxiolytic, and cognitive enhancer. DMPEA-BZ has also been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of DMPEA-BZ is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. DMPEA-BZ has also been shown to have affinity for the dopamine D2 receptor and the α2-adrenergic receptor. These interactions may contribute to its potential for various pharmacological applications.
Biochemical and Physiological Effects:
DMPEA-BZ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as an antidepressant and anxiolytic. DMPEA-BZ has also been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Additionally, DMPEA-BZ has been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of DMPEA-BZ is its potential for various pharmacological applications. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. However, one limitation of DMPEA-BZ is its limited availability. The synthesis of DMPEA-BZ is complex and requires specialized equipment and expertise, which may limit its use in lab experiments.

Future Directions

There are several future directions for the research and development of DMPEA-BZ. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. DMPEA-BZ has been shown to exhibit neuroprotective properties, and further research may reveal its potential for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cognitive enhancer. DMPEA-BZ has been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Further research may reveal its potential for the treatment of cognitive disorders such as dementia and schizophrenia.
Conclusion:
In conclusion, DMPEA-BZ is a novel compound with potential for various applications in the field of pharmacology. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential for various pharmacological applications.

Synthesis Methods

The synthesis of DMPEA-BZ involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPEA-BZ as a white solid with a high yield.

properties

Product Name

2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C21H23N3O3/c1-25-19-8-7-16(14-20(19)26-2)9-12-22-15-17-5-3-6-18(13-17)27-21-23-10-4-11-24-21/h3-8,10-11,13-14,22H,9,12,15H2,1-2H3

InChI Key

DUMJMWFUBDXUDQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.